N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine
Overview
Description
N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine: is a derivative of homoserine, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The Fmoc group helps in the selective protection and deprotection of amino acids during the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine typically involves the protection of the amino group of D-homoserine with the Fmoc group. One common method is the Arndt-Eistert homologation, which starts with commercially available N-(9H-fluoren-9-yl)methoxycarbonyl-protected α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include various derivatives of D-homoserine, which can be further utilized in peptide synthesis and other biochemical applications.
Scientific Research Applications
Chemistry: N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine is widely used in peptide synthesis as a protected amino acid. It allows for the selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides and proteins used in various assays and experiments.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in the synthesis of therapeutic peptides with high specificity and potency.
Industry: Industrially, this compound is used in the large-scale production of peptides and proteins for pharmaceutical and biotechnological applications. It is also used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine involves the selective protection of the amino group of D-homoserine. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the stepwise assembly of peptides. The compound interacts with various molecular targets, including enzymes and receptors, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
N-(9H-Fluoren-9yl methoxy)carbonyl]-L-homoserine: Similar to the D-isomer but with different stereochemistry.
N-(9H-Fluoren-9yl methoxy)carbonyl]-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
N-(9H-Fluoren-9yl methoxy)carbonyl]-L-tryptophan: Fmoc-protected tryptophan used in the synthesis of peptides containing tryptophan residues.
Uniqueness: N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine is unique due to its specific stereochemistry and the presence of the Fmoc protective group. This combination allows for the selective protection and deprotection of the amino group, making it highly valuable in peptide synthesis. Its D-isomer configuration also provides distinct biochemical properties compared to its L-isomer counterparts.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-9-17(18(22)23)20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCXLWRCVZSPCF-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652122 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461692-98-8 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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